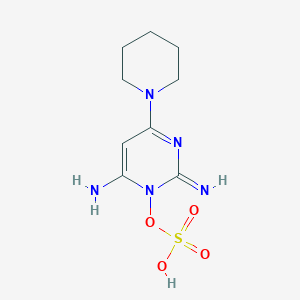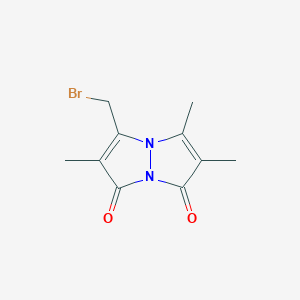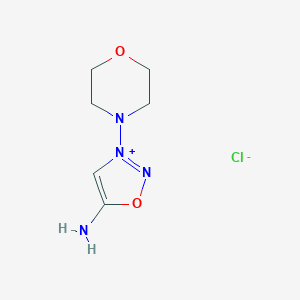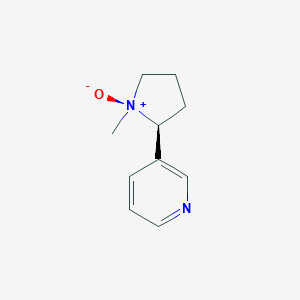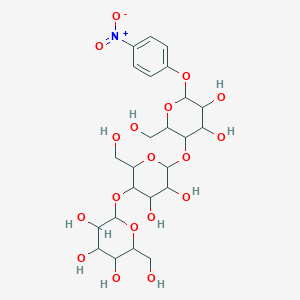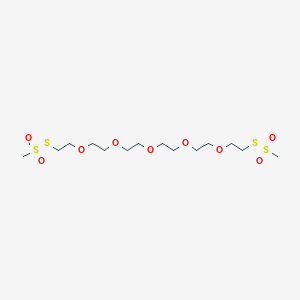
Mts-17-O5-mts
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to Mts-17-O5-mts often involves intricate chemical reactions and precise conditions to achieve the desired molecular structure. For example, mesoporous titania–ceria mixed oxide (MTCMO) was synthesized using a sol–gel method, highlighting the importance of methodical synthesis processes in obtaining compounds with specific characteristics (Mohammed Salim Mohammed et al., 2020)(Mohammed Salim Mohammed et al., 2020).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the characteristics and potential applications of a compound. Studies like the one by Guevarra et al. (2005) on Ca5Nb5O17 offer insights into how the arrangement of atoms within a compound can influence its properties and behavior (Guevarra et al., 2005).
Chemical Reactions and Properties
The chemical reactions and properties of compounds like Mts-17-O5-mts can be complex and varied. Research on 17O-containing species adsorbed on V2O5 supported on silica explored the nature of oxygen species in reactions, demonstrating the intricate interactions at play in chemical reactions (B. Shelimov et al., 1975)(B. Shelimov et al., 1975).
Physical Properties Analysis
The physical properties of a compound, including its phase transitions and structural characteristics at various temperatures, are fundamental to its application in different fields. The study by S. Adler et al. (1994) on Ba[sub 2]In[sub 2]O[sub 5] provides an example of how physical properties analysis can reveal important insights into a compound's behavior under different conditions (S. Adler et al., 1994).
Chemical Properties Analysis
Understanding the chemical properties of a compound is essential for predicting its reactivity and potential uses. Studies on compounds like Mts-17-O5-mts often focus on identifying these properties to guide further research and application. For instance, the exploration of oxygen-17 NMR parameters in spectator oxo ligands provided detailed insights into the electronic structure of these ligands in catalysis (C. Gordon & C. Copéret, 2020)(C. Gordon & C. Copéret, 2020).
Wissenschaftliche Forschungsanwendungen
Role of Metallothioneins (MTs) in Colitis : Metallothioneins play an important role in preventing colonic mucosal inflammation in a mouse model of DSS-induced colitis. This suggests a protective role of MTs in colonic diseases (Tsuji et al., 2013).
Mixed Transition-Metal Oxides (MTMOs) in Energy Storage : MTMOs are significant in low-cost, environmentally friendly energy storage/conversion technologies, such as electrode materials for lithium-ion batteries and electrochemical capacitors (Yuan et al., 2014).
17-α-Methyltestosterone (MT) and Its Effects on Fish : 17-α-methyltestosterone, also abbreviated as MT, causes cytogenetic toxicity in non-target species and affects the reproductive systems in fish (Rivero-Wendt et al., 2013; 2014).
Visual Area MT in Primates : The MT area is a small visual part in the primate cerebral cortex, playing a role in computations of motion and depth (Born & Bradley, 2005).
17O Solid-State NMR Spectroscopy : This technology allows for the identification of inequivalent carboxylate oxygen sites in metal-organic frameworks, providing insights into host-guest interactions and hydrogen bonding (Martins et al., 2020).
Effects of 17α-Methyltestosterone (MT) in Aquaculture : MT is used in aquaculture to manipulate gender in fish populations, demonstrating its influence on biological systems (Homklin et al., 2011; Barry et al., 2007).
Eigenschaften
IUPAC Name |
1-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]-2-[2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O9S4/c1-26(15,16)24-13-11-22-9-7-20-5-3-19-4-6-21-8-10-23-12-14-25-27(2,17)18/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVTVNUGXMVSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCOCCOCCOCCOCCOCCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O9S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400405 | |
| Record name | MTS-17-O5-MTS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methylsulfonylsulfanylethoxy)ethoxy]-2-[2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethoxy]ethane | |
CAS RN |
384342-61-4 | |
| Record name | MTS-17-O5-MTS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)
